Olinone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Olinone is synthesized through a series of chemical reactions involving the formation of the tetrahydropyrido indole structure. The synthetic route typically involves the reaction of specific precursors under controlled conditions to achieve the desired product. Detailed information on the exact synthetic route and reaction conditions is often proprietary and may require access to specialized chemical literature .
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis process to a larger scale, ensuring that the reaction conditions are optimized for maximum yield and purity. This may include the use of industrial reactors, precise temperature control, and purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Olinone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents like dimethyl sulfoxide (DMSO), and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized this compound derivatives, while substitution reactions can produce a variety of substituted this compound compounds .
Scientific Research Applications
Olinone has a wide range of scientific research applications, including:
Chemistry: Used as a selective inhibitor in studies involving bromodomain proteins.
Biology: Facilitates the differentiation of oligodendrocyte progenitors, making it valuable in neurological research.
Medicine: Potential therapeutic applications in treating diseases like multiple sclerosis, psoriasis, and rheumatoid arthritis due to its inhibitory effects on specific enzymes and pathways.
Industry: Utilized in the development of new therapeutic agents and as a research tool in drug discovery
Mechanism of Action
Olinone exerts its effects by selectively inhibiting the first bromodomain of the bromodomain and extraterminal domain (BET) proteins. This inhibition disrupts the binding of BET proteins to acetylated lysine residues on histones, thereby modulating gene transcription. The molecular targets involved include key residues in the bromodomain, such as Leu92, Asn140, Asp144, and Ile146, which facilitate the selective binding of this compound .
Comparison with Similar Compounds
Similar Compounds
JQ1: Another BET inhibitor with a similar mechanism of action but different selectivity and potency.
I-BET762: A BET inhibitor used in various research studies for its effects on gene transcription.
RVX-208: A compound with BET inhibitory properties, used in clinical studies for cardiovascular diseases.
Uniqueness of Olinone
This compound is unique due to its high selectivity for the first bromodomain of BET proteins, which allows for more targeted modulation of gene transcription. This selectivity is facilitated by specific interactions with key residues in the bromodomain, making this compound a valuable tool in both research and potential therapeutic applications .
Properties
IUPAC Name |
N-[4-(1-oxo-3,4-dihydro-2H-pyrido[4,3-b]indol-5-yl)butyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-12(21)18-9-4-5-11-20-14-7-3-2-6-13(14)16-15(20)8-10-19-17(16)22/h2-3,6-7H,4-5,8-11H2,1H3,(H,18,21)(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYVLOOXFFIFQEN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCCCN1C2=C(C3=CC=CC=C31)C(=O)NCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.